Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
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Overview
Description
Preparation Methods
The synthesis of 1-azepanyl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions. One efficient method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This reaction starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and involves the use of aryl and heteroaryl boronic acids . The reaction conditions are optimized to avoid debromination, and the process can be extended to synthesize various derivatives .
Chemical Reactions Analysis
1-Azepanyl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Common reagents include organoboron compounds for Suzuki–Miyaura cross-coupling reactions.
Major Products: The primary products are various arylated derivatives of the original compound.
Scientific Research Applications
This compound has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azepanyl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include alterations in cell cycle progression and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor.
Pyrazolo[3,4-b]pyridine: Investigated as a TRK inhibitor.
Properties
Molecular Formula |
C17H19F3N4O |
---|---|
Molecular Weight |
352.35 g/mol |
IUPAC Name |
azepan-1-yl-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)14-9-13(11-5-6-11)22-15-12(10-21-24(14)15)16(25)23-7-3-1-2-4-8-23/h9-11H,1-8H2 |
InChI Key |
ISUJPYRGLNPYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4CC4 |
Origin of Product |
United States |
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